methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate
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Overview
Description
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate is an organic compound with the molecular formula C9H10N2O2 It is a derivative of hydrazinecarboxylate and features a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate can be synthesized through the condensation reaction of methyl hydrazinecarboxylate with benzaldehyde. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The phenylmethylidene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions include halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as hydrazine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the phenylmethylidene group.
Scientific Research Applications
Methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The phenylmethylidene group can engage in π-π interactions with aromatic residues in proteins, while the hydrazinecarboxylate moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl hydrazinecarboxylate: A precursor in the synthesis of methyl 2-[(E)-phenylmethylidene]-1-hydrazinecarboxylate.
Benzaldehyde derivatives: Compounds with similar phenylmethylidene groups.
Hydrazine derivatives: Compounds with similar hydrazinecarboxylate moieties.
Uniqueness
This compound is unique due to its specific combination of a phenylmethylidene group and a hydrazinecarboxylate moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1086250-01-2 |
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Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl N-[(Z)-benzylideneamino]carbamate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)11-10-7-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)/b10-7- |
InChI Key |
YUOINGYJYUCXIW-YFHOEESVSA-N |
SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
Isomeric SMILES |
COC(=O)N/N=C\C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)NN=CC1=CC=CC=C1 |
solubility |
15.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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